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Abstract
Phenyl nitrite (C₆H₅ONO) is a reactive chemical intermediate that serves as a potent

nitrosating agent in a variety of organic transformations. Although its isolation can be

challenging due to its inherent instability, its reactivity is central to several key chemical

processes, including the nitrosation of phenols, the diazotization of aromatic amines, and

reactions with active methylene compounds. This technical guide provides an in-depth

exploration of the synthesis, decomposition, and principal chemical reactions of phenyl nitrite,

with a focus on detailed experimental methodologies and reaction mechanisms. Quantitative

data are summarized for clarity, and all relevant pathways and workflows are visualized using

logical diagrams.

Synthesis of Phenyl Nitrite
The direct synthesis and isolation of pure phenyl nitrite are not commonly reported in standard

laboratory procedures due to its tendency to decompose. Consequently, it is most often

generated in situ for immediate use in subsequent reactions. The primary method for its

formation involves the reaction of a phenoxide salt with a source of the nitrosonium ion (NO⁺),

which is typically generated from sodium nitrite and a mineral acid.

In Situ Generation of Phenyl Nitrite from Phenol
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A common approach to harnessing the reactivity of phenyl nitrite is to generate it directly in

the reaction mixture containing the substrate to be nitrosated.

Experimental Protocol: In Situ Generation for Nitrosation of Phenol[1][2]

Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer and cooled in

an ice bath (0-5 °C), dissolve phenol (1.0 equivalent) in an aqueous solution of sodium

hydroxide (1.1 equivalents) to form sodium phenoxide.

Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium

nitrite (1.1 equivalents).

Acidification and Reaction: Slowly add a pre-chilled mineral acid, such as sulfuric acid or

hydrochloric acid, to the sodium phenoxide solution with vigorous stirring, maintaining the

temperature below 5 °C. Concurrently, add the sodium nitrite solution dropwise. The acid

reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the phenol to

generate phenyl nitrite in situ.

Reaction Monitoring: The progress of the subsequent nitrosation reaction can be monitored

by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Caption: In situ generation of phenyl nitrite.
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Chemical Reactions of Phenyl Nitrite
Phenyl nitrite is a versatile reagent, primarily acting as an electrophilic nitrosating agent. Its

reactions are central to the formation of nitroso compounds, diazonium salts, and the

functionalization of carbonyl compounds.

Nitrosation of Phenols
Phenyl nitrite, or more commonly, the nitrosating species generated in situ alongside it, reacts

with other phenol molecules via electrophilic aromatic substitution to yield nitrosophenols. The

nitroso group (-NO) is introduced primarily at the para position, and to a lesser extent, the ortho

position of the phenol ring. The resulting p-nitrosophenol can exist in equilibrium with its

quinone monoxime tautomer.

Reaction Mechanism:

The electrophilic nitrosonium ion (NO⁺), present in equilibrium with nitrous acid, is attacked

by the electron-rich aromatic ring of a phenol molecule.

A resonance-stabilized carbocation intermediate (sigma complex) is formed.

Deprotonation of the intermediate restores aromaticity, yielding the nitrosophenol product.
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Caption: Mechanism of phenol nitrosation.

Experimental Protocol: Nitrosation of Phenol[3][4]

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, place a solution of phenol (9.4 g, 0.1 mol) in 100 mL of
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dichloromethane.

Addition of Reagents: Add sodium nitrite (6.9 g, 0.1 mol) and 3-methyl-1-sulfonic acid

imidazolium chloride (19.1 g, 0.31 mol) to the flask.

Reaction: Grind the mixture vigorously with a mortar and pestle at room temperature.

Monitor the reaction progress by TLC.

Workup: After completion, extract the reaction mixture with ethyl acetate (2 x 50 mL).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Isolation: Filter the mixture and evaporate the solvent under reduced pressure. The residue

will be a mixture of o- and p-nitrophenol. Separate the isomers by recrystallization or column

chromatography.

Phenol Substrate Product(s) Yield (%) Reference

Phenol
2-Nitrophenol, 4-

Nitrophenol
Varies with conditions [2][5]

4-Bromophenol 4-Bromo-2-nitrophenol High [3]

4-Chlorophenol 4-Chloro-2-nitrophenol High [3]

Diazotization of Primary Aromatic Amines
One of the most significant reactions involving nitrous acid (and by extension, phenyl nitrite as

a source of the nitrosating agent) is the diazotization of primary aromatic amines, such as

aniline, to form diazonium salts. This reaction is typically carried out at low temperatures (0-5

°C) to prevent the unstable diazonium salt from decomposing.

Reaction Mechanism:

The primary amine acts as a nucleophile, attacking the nitrosonium ion.

A series of proton transfers and a dehydration step lead to the formation of the diazonium

ion.
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Caption: Mechanism of aniline diazotization.

Experimental Protocol: Diazotization of Aniline[6][7]

Preparation of Aniline Solution: In a 1 L beaker, dissolve aniline (37.2 g, 0.4 mol) in a mixture

of concentrated hydrochloric acid (100 mL) and water (100 mL). Cool the solution to 0 °C in

an ice-salt bath with stirring.

Preparation of Nitrite Solution: Dissolve sodium nitrite (29.0 g, 0.42 mol) in 150 mL of water

and cool the solution to 0 °C.

Reaction: Add the cold sodium nitrite solution slowly to the aniline hydrochloride solution,

keeping the temperature below 5 °C. The addition should take approximately 10-15 minutes.

Result: The resulting solution contains benzenediazonium chloride and is ready for use in

subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Due to its instability, the

diazonium salt solution should be used immediately.

Reaction with Carbonyl Compounds
Enolizable aldehydes and ketones can undergo nitrosation at the α-carbon in the presence of

phenyl nitrite or other nitrosating agents. The reaction proceeds through the enol or enolate

intermediate, which acts as a nucleophile.

Reaction Mechanism:[8]
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Enol Formation: The carbonyl compound tautomerizes to its enol form under acidic or basic

conditions.

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic

nitrosonium ion.

Deprotonation: Loss of a proton from the oxygen atom yields the α-nitroso carbonyl

compound. This product may then tautomerize to the more stable α-oximino derivative.

Ketone/Aldehyde

Enol Intermediate

Tautomerization

α-Nitroso Intermediate

Nucleophilic Attack

NO⁺

α-Oximino Compound

Tautomerization

Click to download full resolution via product page

Caption: Nitrosation of an enolizable carbonyl compound.

Decomposition of Phenyl Nitrite
Phenyl nitrite is thermally and photochemically unstable. Its decomposition can proceed

through several pathways, often involving radical intermediates.
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Thermolysis: Upon heating, phenyl nitrite can undergo homolytic cleavage of the O-N bond

to generate a phenoxy radical and a nitric oxide radical. These highly reactive species can

then participate in a variety of subsequent reactions, including dimerization,

disproportionation, and abstraction reactions.

Photolysis: Irradiation with UV light can also induce the cleavage of the O-N bond, leading to

the formation of phenoxy and nitric oxide radicals.[9] The photolysis of nitrites in aqueous

solution is a known source of hydroxyl radicals and nitric oxide.
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Caption: Decomposition pathways of phenyl nitrite.

Spectroscopic Data
Spectroscopic data for isolated phenyl nitrite is limited in the literature. However, some data

has been obtained through specialized techniques.

Infrared (IR) Spectroscopy:
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The infrared spectrum of phenyl nitrite has been characterized in a solid argon matrix. Key

vibrational frequencies include:

Wavenumber (cm⁻¹) Assignment

~1650 N=O stretch

~1200 C-O stretch

~800 O-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

To the best of our knowledge, published ¹H and ¹³C NMR spectra for isolated phenyl nitrite are

not readily available. This is likely due to the compound's instability. For reference, the protons

on the phenyl ring would be expected to appear in the aromatic region (δ 7.0-8.0 ppm) in the ¹H

NMR spectrum. The carbon atoms of the phenyl ring would appear in the range of δ 110-160

ppm in the ¹³C NMR spectrum.

Conclusion
Phenyl nitrite is a key reactive intermediate whose chemistry is fundamental to several

important organic reactions. While its instability often necessitates its in situ generation, its role

as a potent electrophilic nitrosating agent is well-established. This guide has provided an

overview of its synthesis, major reaction pathways with phenols, amines, and carbonyl

compounds, and its decomposition routes. The provided experimental protocols, while often for

analogous in situ systems, offer a practical basis for conducting these transformations in a

laboratory setting. Further research into the isolation and direct reactivity of phenyl nitrite
could open new avenues in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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